molecular formula C18H25ClFN3O6 B608685 Lumicitabine CAS No. 1445385-02-3

Lumicitabine

Cat. No. B608685
M. Wt: 433.86
InChI Key: MJVKYGMNSQJLIN-KYZVSKTDSA-N
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Description

Lumicitabine (ALS-8176) is an antiviral drug that was developed as a treatment for respiratory syncytial virus (RSV) and human metapneumovirus (hMPV). It acts as an RNA polymerase inhibitor . While it showed promise in early clinical trials, poor results in Phase IIb trials led to it being discontinued from development for treatment of RSV .


Molecular Structure Analysis

The molecular formula of Lumicitabine is C18H25ClFN3O6. It has an average mass of 433.859 Da and a monoisotopic mass of 433.141602 Da .


Physical And Chemical Properties Analysis

Lumicitabine has a molecular formula of C18H25ClFN3O6, an average mass of 433.859 Da, and a monoisotopic mass of 433.141602 Da . Other physical and chemical properties are not available in the public domain.

Scientific Research Applications

  • Respiratory Syncytial Virus (RSV) Treatment : Lumicitabine has been studied for its effectiveness against RSV, a virus causing significant morbidity and mortality in infants and adults. A study by Patel et al. (2018) developed a semi-mechanistic model to characterize RSV kinetics and the antiviral effectiveness of Lumicitabine in adults, suggesting its potential for reducing dosing frequency in both adult and pediatric patients with RSV infections (Patel et al., 2018).

  • Nipah Virus (NiV) Treatment : Lumicitabine's parent nucleoside, ALS-8112, showed potent in vitro activity against NiV, a zoonotic paramyxovirus with high mortality rates. This study by Lo et al. (2020) suggests the need for further evaluation of Lumicitabine against NiV infection in relevant animal models (Lo et al., 2020).

  • Chemical Synthesis Applications : Lumicitabine has been a subject in the field of chemical synthesis. Gong et al. (2022) reported on the nitration of Lumicitabine and its use in transglycosylation, demonstrating its utility in the synthesis of functionalized nucleosides (Gong et al., 2022).

  • Broad-Spectrum Antiviral Research : Lumicitabine, alongside other antivirals, has been discussed in the context of broad-spectrum antiviral therapy. A conference report by Beigel et al. (2019) on respiratory virus therapeutics mentioned Lumicitabine's development and potential application across various respiratory viruses (Beigel et al., 2019).

Safety And Hazards

Lumicitabine was associated with a dose-related increase in the incidence and severity of reversible neutropenia . It was discontinued from development for treatment of RSV due to poor results in Phase IIb trials .

Future Directions

While Lumicitabine was discontinued from development for treatment of RSV, research continues to determine whether it may be useful for the treatment of diseases caused by other RNA viruses . It has been found to show activity against Nipah virus .

properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVKYGMNSQJLIN-KYZVSKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028057
Record name Lumicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumicitabine

CAS RN

1445385-02-3
Record name Lumicitabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LUMICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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